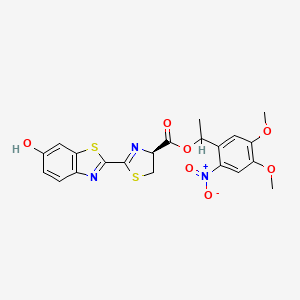

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

概要

説明

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is a derivative of D-Luciferin, a well-known bioluminescent compound. This esterified form is often referred to as DMNPE-caged luciferin. It is widely used in bioluminescence imaging due to its ability to cross cell membranes and release active luciferin upon exposure to UV light or enzymatic action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .

化学反応の分析

Hydrolysis of the Caged Ester

The DMNPE-caged luciferin undergoes enzymatic or spontaneous hydrolysis to release active D-luciferin, a prerequisite for bioluminescence. This reaction is catalyzed by intracellular esterases:

Key Findings :

-

Hydrolysis occurs at physiological pH (7.0–7.5) and 37°C, with a half-life of ~30–60 minutes in mammalian cells .

-

The reaction rate varies with cell type due to differences in esterase activity .

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis half-life | 30–60 minutes | |

| Optimal pH | 7.0–7.5 | |

| Temperature dependence | 37°C (physiological) |

Photolytic Cleavage

UV irradiation (300–365 nm) rapidly cleaves the caged ester bond, enabling spatiotemporal control of D-luciferin release:

Key Findings :

-

Photolysis achieves >90% conversion within 1–2 minutes under 365 nm UV light .

-

Byproducts include 1-(4,5-dimethoxy-2-nitrophenyl)ethanol and nitroxide radicals, which are non-toxic at micromolar concentrations .

| Parameter | Value | Reference |

|---|---|---|

| Optimal UV wavelength | 365 nm | |

| Conversion efficiency | >90% in 1–2 minutes | |

| Energy requirement | 5–10 mJ/cm² |

Bioluminescent Oxidation with Firefly Luciferase

Released D-luciferin reacts with firefly luciferase in an ATP/Mg²⁺-dependent oxidation, emitting light at 560 nm:

Key Findings :

| Parameter | Value | Reference |

|---|---|---|

| (ATP) | 0.2 mM | |

| Peak emission (in vitro) | 560 nm | |

| Peak emission (in vivo) | 612 nm |

Synthetic Esterification

The caged ester is synthesized via esterification of D-luciferin with 1-(4,5-dimethoxy-2-nitrophenyl)ethanol under acidic conditions:

Key Findings :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 76–89% | |

| Catalyst | DCC | |

| Purification method | Silica gel chromatography |

Reduction Reactions

DMNPE-caged luciferin undergoes reductive cleavage in the presence of NAD(P)H or dithiothreitol (DTT), though this pathway is less common:

Key Findings :

科学的研究の応用

Biochemical Applications

-

In Vivo Imaging

- DMNPE-caged D-luciferin is extensively used for in vivo imaging of biological processes. It allows researchers to monitor the expression of luciferase in live organisms, enabling real-time tracking of cellular activities and disease progression . This capability is particularly useful in cancer research, where luciferase-labeled tumor cells can be tracked non-invasively.

-

Gene Expression Studies

- The compound is utilized to study gene expression changes within living cells. Once inside a cell, DMNPE-caged D-luciferin can be hydrolyzed to release active D-luciferin, which can then react with luciferase to produce light. This light emission can be quantitatively measured, offering insights into transcriptional activity and cellular responses to various stimuli .

-

Intracellular ATP Monitoring

- Research has demonstrated the use of DMNPE-caged D-luciferin for monitoring intracellular ATP levels. This application is crucial for understanding metabolic states and energy dynamics within cells, particularly in studies involving pathogens like Leishmania donovani where ATP levels correlate with virulence .

- Drug Efficacy Testing

- Cellular Function Studies

Case Studies

作用機序

The compound exerts its effects through the release of active D-Luciferin upon hydrolysis or photolysis. Once inside the cell, esterases or UV light cleave the ester bond, releasing D-Luciferin. This active form then interacts with luciferase in the presence of ATP and magnesium ions, producing bioluminescence. This light emission can be detected and quantified, providing valuable information about cellular processes .

類似化合物との比較

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is unique due to its ability to cross cell membranes and release active luciferin upon specific triggers. Similar compounds include:

D-Luciferin: The parent compound, which does not have the membrane-crossing ability of the esterified form.

Coelenterazine: Another bioluminescent compound used in similar applications but with different spectral properties

This compound’s unique ability to be activated by both enzymatic and photolytic means makes it particularly versatile for various research applications.

生物活性

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a derivative of D-luciferin that exhibits significant bioluminescent properties. This compound is primarily utilized in biochemistry for in vivo imaging and cellular studies due to its ability to cross cell membranes and release active luciferin upon hydrolysis or photolysis.

- Molecular Formula : C21H19N3O7S2

- Molecular Weight : 489.53 g/mol

- CAS Number : 223920-67-0

- Appearance : Light yellow powder

- Solubility : Soluble in DMSO or DMF

- Storage Conditions : Store desiccated at -20°C and protect from light

D-Luciferin acts as a substrate for the enzyme luciferase, catalyzing the oxidation process that emits light. The reaction requires ATP and magnesium ions (Mg²⁺), resulting in a characteristic yellow-green luminescence that shifts to red light at physiological temperatures (37°C) when used in vivo .

The DMNPE-caged variant enhances the study of intracellular functions since it can penetrate cell membranes easily. Once inside the cell, it can be activated by UV light or endogenous esterases, releasing active D-luciferin for subsequent bioluminescent reactions .

Applications in Research

- In Vivo Imaging : DMNPE-caged luciferin is extensively used for non-invasive monitoring of biological processes in live animal models. Researchers inject luciferin-labeled cells into subjects such as mice or rats, allowing real-time tracking of disease progression or therapeutic efficacy through bioluminescence imaging (BLI) .

- Cellular Studies : The compound is instrumental in studying gene expression changes within live cells. Its ability to release D-luciferin upon activation facilitates the monitoring of transcriptional activities and intracellular signaling pathways .

- Pharmacokinetics : Studies have shown that following administration of DMNPE-caged luciferin, there is a measurable release of D-luciferin into circulation, which can be quantified using techniques such as LC-MS/MS. For instance, a study reported a peak plasma concentration of 5.91 μM after a dose of 20 mg/kg in mice .

Case Study 1: In Vivo Imaging of Tumor Progression

A study utilized DMNPE-caged luciferin to monitor tumor growth in pancreatic ductal adenocarcinoma xenograft models. The researchers found that the luminescent signal correlated with tumor volume, demonstrating the utility of this compound in assessing therapeutic responses and disease progression .

Case Study 2: Gene Expression Monitoring

Another investigation employed DMNPE-caged luciferin to analyze changes in gene expression during stem cell differentiation. The results indicated that the compound could effectively track transcriptional changes over time, showcasing its potential for real-time monitoring of cellular processes .

Comparative Analysis

| Property | This compound | Standard D-Luciferin |

|---|---|---|

| Molecular Weight | 489.53 g/mol | 262.28 g/mol |

| Solubility | Soluble in DMSO/DMF | Soluble in water |

| Cell Membrane Penetration | High (caged form) | Moderate |

| Activation Method | UV light or esterases | Directly by luciferase |

| Luminescence Peak Wavelength | Shifts from yellow-green to red | ~530 nm |

特性

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420721 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223920-67-0 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。